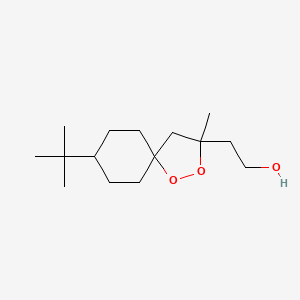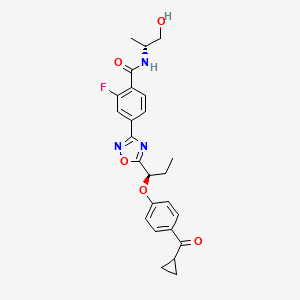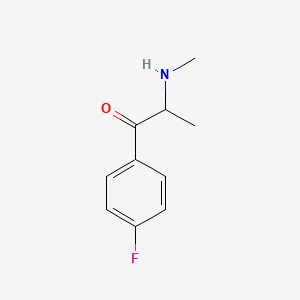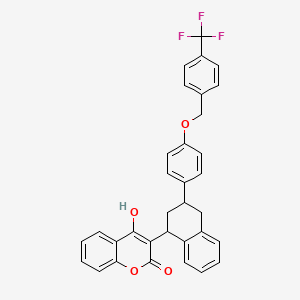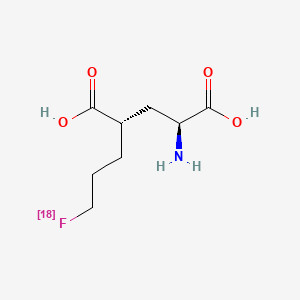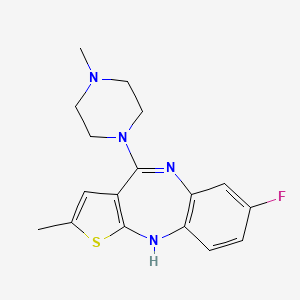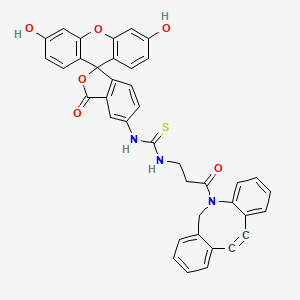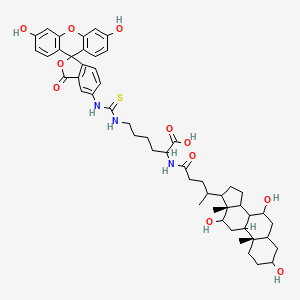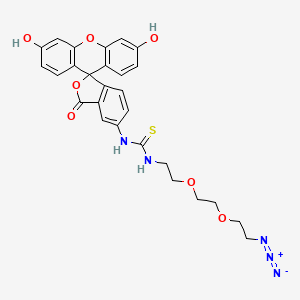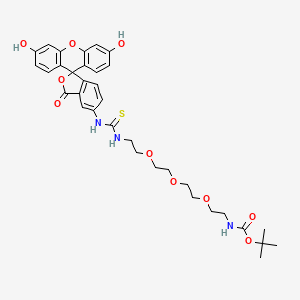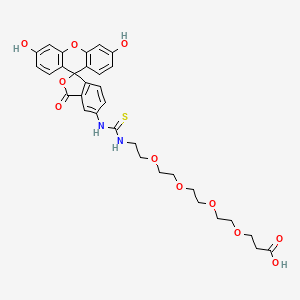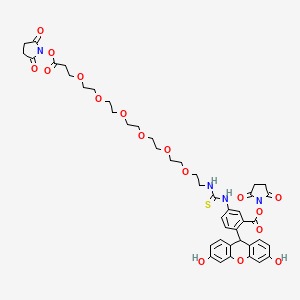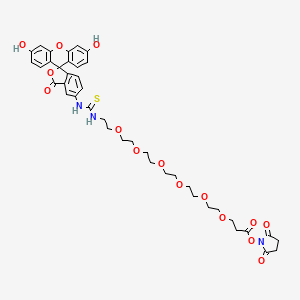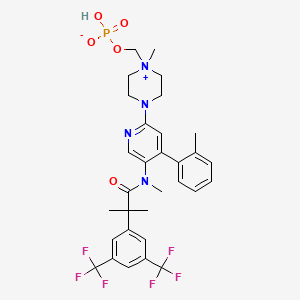
フォスネトピタント
説明
フォスネツピタントは、主に化学療法に伴う悪心と嘔吐の治療に使用される薬剤です。それはネツピタントのプロドラッグであり、しばしばパロノセトロン塩酸塩と組み合わせて使用されます。 この化合物は、静脈内使用のためにフォスネツピタント塩酸塩として製剤化されています . フォスネツピタントは2018年に米国食品医薬品局によって承認され、欧州連合およびカナダでも医療目的で承認されています .
2. 製法
合成ルートと反応条件: フォスネツピタントは、ネツピタントから始まる一連の化学反応によって合成されます。合成には、フォスネツピタントを生成するためのネツピタントのリン酸化が含まれます。 反応条件は通常、最終生成物の安定性と純度を確保するために、制御された温度とpH条件下でリン酸化剤の使用を伴います .
工業生産方法: 工業用設定では、フォスネツピタントの生産には、反応条件が厳密に制御される大規模な化学反応器が関与します。プロセスには、最終生成物を純粋な形で得るための精製、結晶化、および乾燥などの手順が含まれます。 品質管理対策は、薬の均一性と有効性を確保するために実施されます .
科学的研究の応用
Fosnetupitant has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation reactions and prodrug activation mechanisms.
Biology: Investigated for its interactions with neurokinin-1 receptors and its role in modulating biological pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing chemotherapy-induced nausea and vomiting.
Industry: Employed in the pharmaceutical industry for the development of antiemetic formulations.
作用機序
フォスネツピタントは、選択的な神経キニン-1受容体拮抗薬として作用することで効果を発揮します。投与後、フォスネツピタントは活性型であるネツピタントに変換され、脳の神経キニン-1受容体に結合します。 この結合は、嘔吐反応に関与する神経ペプチドであるサブスタンスPの作用を阻害するため、化学療法に関連する悪心と嘔吐を防ぎます .
類似の化合物:
フォサプレピタント: 同様の適応症で使用される別の神経キニン-1受容体拮抗薬。
アプレピタント: 制吐作用を持つ経口神経キニン-1受容体拮抗薬。
ロラピタント: 化学療法に伴う悪心と嘔吐の予防に使用される、長効性神経キニン-1受容体拮抗薬。
比較: フォスネツピタントは、ネツピタントのプロドラッグとしての製剤が独特であり、静脈内投与が可能になります。これは、迅速な作用開始が求められる臨床設定において、利点をもたらします。 フォサプレピタントやアプレピタントと比較して、フォスネツピタントは作用時間が長く、注射部位反応の発生率が低くなっています .
準備方法
Synthetic Routes and Reaction Conditions: Fosnetupitant is synthesized through a series of chemical reactions starting from netupitant. The synthesis involves the phosphorylation of netupitant to produce fosnetupitant. The reaction conditions typically involve the use of phosphorylating agents under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of fosnetupitant involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the medication .
化学反応の分析
反応の種類: フォスネツピタントは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、フォスネツピタントをその還元形に変換することができます。
置換: フォスネツピタントの官能基が他の基に置き換えられる置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 所望の置換反応に応じて、さまざまな求核剤または求電子剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱リン酸化生成物が生成される可能性があります .
4. 科学研究への応用
フォスネツピタントは、次のようないくつかの科学研究への応用があります。
化学: リン酸化反応とプロドラッグの活性化メカニズムを研究するためのモデル化合物として使用されます。
生物学: 神経キニン-1受容体との相互作用とその生物学的経路の調節における役割について調査されています。
医学: 化学療法に伴う悪心と嘔吐の予防における有効性を評価するために、臨床試験で広く使用されています。
類似化合物との比較
Fosaprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Aprepitant: An oral neurokinin-1 receptor antagonist with antiemetic properties.
Rolapitant: A long-acting neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Comparison: Fosnetupitant is unique in its formulation as a prodrug of netupitant, allowing for intravenous administration. This provides an advantage in clinical settings where rapid onset of action is required. Compared to fosaprepitant and aprepitant, fosnetupitant has a longer duration of action and a lower incidence of injection site reactions .
特性
IUPAC Name |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYEEMJNBKMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F6N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027641 | |
| Record name | Fosnetupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours. | |
| Record name | Fosnetupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1703748-89-3 | |
| Record name | Fosnetupitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosnetupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosnetupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSNETUPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of fosnetupitant?
A1: Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] After administration, it is rapidly converted to netupitant, which acts as a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. [, , , , ]
Q2: How does NK1 receptor antagonism contribute to the antiemetic effects of fosnetupitant?
A2: The NK1 receptor, primarily bound by the neurotransmitter Substance P, plays a key role in the vomiting reflex. By blocking NK1 receptors, netupitant disrupts Substance P signaling, effectively preventing both acute and delayed nausea and vomiting. [, , , , ]
Q3: Is fosnetupitant typically used alone for chemotherapy-induced nausea and vomiting (CINV) prevention?
A3: Fosnetupitant is most effective when used as part of a combination antiemetic regimen. It is commonly administered alongside a 5-HT3 receptor antagonist, such as palonosetron, and dexamethasone. [, , , , , , , ] This triple combination therapy targets multiple pathways involved in CINV, providing broader and more effective symptom control.
Q4: What is the molecular formula and weight of fosnetupitant?
A4: While the provided abstracts don't explicitly mention the molecular formula and weight of fosnetupitant, they consistently highlight its role as a prodrug of netupitant. [, , ] To accurately determine these values, referring to comprehensive chemical databases or the drug's full monograph would be necessary.
Q5: What is known about the stability of fosnetupitant in intravenous solutions?
A5: Research indicates that fosnetupitant demonstrates good stability in intravenous solutions, a key factor contributing to its development as an intravenous formulation. [, , ] This stability allows for easier handling and administration compared to other intravenous NK1 receptor antagonists that may require specific excipients or complex formulations to maintain solubility.
Q6: Does fosnetupitant exhibit any catalytic properties?
A6: The research focuses on the antiemetic properties of fosnetupitant stemming from its NK1 receptor antagonism. There is no mention of any catalytic properties associated with this compound. [1-20] The primary focus of the provided research is its application as an antiemetic agent in managing CINV.
Q7: Have computational chemistry techniques been employed in fosnetupitant research?
A7: While the provided abstracts do not delve into the specifics of computational chemistry techniques used in fosnetupitant research, they highlight the development of fosnetupitant as a water-soluble prodrug of netupitant. [, ] It's highly likely that computational methods played a role in designing fosnetupitant to achieve desired pharmacological properties such as improved water solubility and conversion to the active netupitant.
Q8: How does the structure of fosnetupitant contribute to its improved properties over netupitant for intravenous administration?
A8: Fosnetupitant is specifically designed as a water-soluble prodrug of netupitant. [] While the exact structural modifications are not elaborated on in the abstracts, it can be inferred that the addition of a phosphoryloxymethyl group enhances its water solubility. [, ] This improved solubility allows for the formulation of fosnetupitant without the need for excipients that could potentially cause hypersensitivity or infusion-site reactions, a common problem with other intravenous NK1 receptor antagonists. [, ]
Q9: What are the advantages of the fosnetupitant formulation in intravenous (IV) NEPA?
A9: The fosnetupitant solution in IV NEPA is specifically designed to address the drawbacks associated with other IV NK1 receptor antagonists. It does not contain allergenic excipients, surfactants, emulsifiers, or solubility enhancers, which are often associated with hypersensitivity and infusion-site reactions. [, , ] This results in a favorable safety profile, as demonstrated in clinical trials where IV NEPA showed no associated hypersensitivity or injection-site reactions. [, ]
Q10: How is fosnetupitant metabolized in the body?
A10: While specific metabolic pathways are not detailed in the abstracts, it is stated that fosnetupitant is rapidly converted to netupitant after administration. [, ] This conversion is essential for its pharmacological activity as netupitant acts as the NK1 receptor antagonist. [, , , , ]
Q11: How does the pharmacokinetic profile of fosnetupitant compare to other NK1 receptor antagonists?
A11: Fosnetupitant exhibits a long half-life of approximately 70 hours, contributing to its sustained antiemetic effect. [, ] This prolonged duration of action allows for a single-dose administration of IV NEPA to provide up to 5 days of CINV prevention. [, , , , ]
Q12: What is the evidence supporting the efficacy of fosnetupitant in preventing CINV?
A12: Numerous clinical trials, including Phase III studies, have demonstrated the efficacy of fosnetupitant in combination with palonosetron and dexamethasone for the prevention of CINV. [, , , , , , , ] These studies consistently report high complete response rates (no emesis and no rescue medication) in both the acute and delayed phases of CINV, confirming its effectiveness in a clinical setting.
Q13: What is the overall safety profile of fosnetupitant?
A13: Clinical trials indicate that fosnetupitant, when used as part of the IV NEPA formulation, exhibits a favorable safety profile. [, , , , , ] Notably, it has a low risk of injection-site reactions and hypersensitivity, unlike some other intravenous NK1 receptor antagonists. [, , , ] The most common adverse events associated with IV NEPA are generally mild to moderate and similar to those observed with oral NEPA, including headache and constipation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


